Crystal Structure Comparison: Diphenylphosphinylacetic Acid vs. Diphenylphosphineacetic Acid
Diphenylphosphinylacetic acid (the phosphine oxide form, P(V)) crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 5.6875(7) Å, b = 17.049(4) Å, c = 13.471(2) Å, β = 93.36(1)°, and Z = 4 [1]. The molecular packing consists of infinite hydrogen-bonded chains formed between the carboxylic acid –OH group and the P=O oxygen of an adjacent molecule [1]. In contrast, the reduced analog diphenylphosphineacetic acid (Ph₂PCH₂COOH, the phosphine form, P(III)) is a distinct chemical entity with fundamentally different coordination behavior [2]. The P(III) analog coordinates primarily via the phosphorus lone pair as a soft donor, whereas the P(V) oxide form coordinates exclusively as a hard O,O-chelating ligand via the phosphoryl and carboxylate oxygens [3]. This oxidation-state difference dictates mutually exclusive ligand selection criteria for hard vs. soft metal centers.
| Evidence Dimension | Crystal packing architecture and coordination mode |
|---|---|
| Target Compound Data | Monoclinic P2₁/n; a=5.6875 Å, b=17.049 Å, c=13.471 Å, β=93.36°; forms hydrogen-bonded chains; coordinates as hard O,O-bidentate ligand |
| Comparator Or Baseline | Diphenylphosphineacetic acid (Ph₂PCH₂COOH): phosphine P(III) form; coordinates via phosphorus lone pair as soft monodentate or P,O-bidentate donor |
| Quantified Difference | Fundamentally different oxidation state (P(V)=O vs. P(III) lone pair); distinct crystal packing and metal coordination selectivity |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; ligand coordination studies with transition metals |
Why This Matters
This structural differentiation directly determines suitability for hard Lewis acid metal centers (e.g., Mo(VI), W(VI), early transition metals) vs. soft metal centers (e.g., Pd(II), Pt(II), late transition metals), making the P(V) oxide form the appropriate selection for hard metal oxo-complex synthesis.
- [1] Grim, S. O.; Satek, L. C.; et al. Crystal and molecular structure of diphenylphosphinylacetic acid. Journal of Chemical Crystallography, 1996, 26(5), 347-351. DOI: 10.1007/bf01677101. View Source
- [2] Jarolím, T.; Podlahová, J. Coordinating behaviour of diphenylphosphineacetic acid. Journal of Inorganic and Nuclear Chemistry, 1976, 38(1), 125-129. View Source
- [3] Buchweitz, M.; Luck, R. L.; Sreehari, S.; Beganskiene, A.; Urnezius, E. Synthesis and characterisation of new molybdenum–oxo complexes containing diphenylphosphinylacetic acid and 2-(tert-butylsulphoxide)phenyldiphenylphosphine oxide as bidentate ligands. Inorganica Chimica Acta, 2010, 363(8), 1818-1822. DOI: 10.1016/j.ica.2010.02.021. View Source
